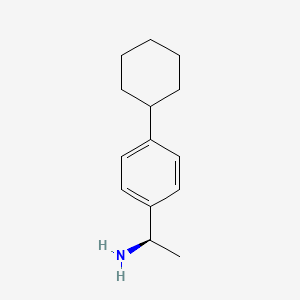

(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine

Description

Foundational Principles of Molecular Chirality in Contemporary Organic Synthesis

Molecular chirality arises from the presence of a stereocenter, typically an asymmetric carbon atom bonded to four different substituents. chiralpedia.com Molecules lacking an internal plane of symmetry are considered chiral. chiralpedia.com The two resulting enantiomers exhibit identical physical properties in a non-chiral environment, such as boiling point and melting point, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity. libretexts.org The historical groundwork for understanding chirality was laid in the 19th century by scientists like Jean-Baptiste Biot and Louis Pasteur, who observed the optical activity of organic compounds and the existence of non-superimposable crystal structures. chiralpedia.comontosight.ai In modern organic synthesis, controlling the stereochemical outcome of a reaction is essential, as the biological activity of many pharmaceuticals is often associated with a specific enantiomer. numberanalytics.com

Importance of Chiral Amines as Enantiopure Building Blocks and Stereochemical Inducers in Asymmetric Transformations

Chiral amines are a vital class of organic compounds that play a pivotal role in stereoselective synthesis. sigmaaldrich.com They are widely employed as:

Enantiopure Building Blocks: These amines serve as starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. sigmaaldrich.com Their inherent chirality is incorporated into the final product, defining its stereochemical configuration.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Resolving Agents: Chiral amines are used to separate racemic mixtures (equal amounts of both enantiomers) of acidic compounds through the formation of diastereomeric salts, which can then be separated by crystallization. sigmaaldrich.com

Chiral Catalysts and Ligands: In asymmetric catalysis, chiral amines or their derivatives can act as catalysts or as ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. chinesechemsoc.org

The ability of a chiral molecule to influence the creation of a new stereocenter in a reaction is known as asymmetric induction. numberanalytics.comyoutube.com Chiral amines are powerful stereochemical inducers, facilitating the synthesis of enantiomerically enriched products. numberanalytics.com

Academic Research Trajectories and Specific Relevance of (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine in Advanced Organic Chemistry

The field of asymmetric synthesis is continually evolving, with ongoing research focused on the development of new and more efficient chiral catalysts, ligands, and synthetic methodologies. rsc.org The demand for enantiopure compounds, particularly in the pharmaceutical industry, drives much of this innovation. enamine.net

Within this context, this compound emerges as a compound of significant interest. Its structure, featuring a chiral center adjacent to a phenyl ring substituted with a bulky cyclohexyl group, makes it a valuable tool in asymmetric synthesis. The specific spatial arrangement of these groups allows for effective stereochemical control in various transformations. Research involving this and structurally similar chiral amines continues to contribute to the expanding toolkit of synthetic organic chemists, enabling the efficient construction of complex, enantiomerically pure molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H21N |

| Molecular Weight | 203.323 g/mol |

| Boiling Point | 319.9 ± 11.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | 151.4 ± 6.9 °C |

Note: The data in this table is compiled from available chemical databases and may represent predicted or experimental values. chemsrc.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

(1R)-1-(4-cyclohexylphenyl)ethanamine |

InChI |

InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3/t11-/m1/s1 |

InChI Key |

OKHUAJLXSDHXCS-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2CCCCC2)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CCCCC2)N |

Origin of Product |

United States |

Stereoselective Synthesis of 1r 1 4 Cyclohexyl Phenyl Ethylamine and Its Enantiomers

Asymmetric Synthetic Methodologies for the Preparation of (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine

The direct synthesis of enantiomerically pure amines is a highly sought-after goal in organic chemistry. rsc.org Several asymmetric strategies have been developed to produce chiral primary amines like this compound with high stereocontrol. rsc.org

Catalytic Asymmetric Hydrogenation of Precursors to Chiral this compound

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. liv.ac.uk In the context of producing this compound, this typically involves the hydrogenation of a prochiral imine precursor, N-(1-(4-cyclohexylphenyl)ethylidene)amine, derived from 4'-cyclohexylacetophenone. sigmaaldrich.com

Transition metal complexes with chiral ligands are commonly employed as catalysts. For instance, iridium complexes combined with chiral phosphoric acids have shown high efficiency in the asymmetric hydrogenation of imines. liv.ac.uk Rhodium and Ruthenium-based catalysts, often paired with chiral phosphine (B1218219) ligands, are also effective for the asymmetric hydrogenation of imines and related substrates. nih.govresearchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity. The steric and electronic properties of the chiral ligand play a significant role in discriminating between the two faces of the imine, leading to the preferential formation of one enantiomer. liv.ac.uk Additives, such as amines, can sometimes enhance both the reaction rate and the enantioselectivity of the hydrogenation process. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Iridium/Chiral Phosphoric Acid | Imines | High | liv.ac.uk |

| Rhodium/DuanPhos | Cyclic Dienamides | Up to 99% | nih.gov |

| Ruthenium/Chiral Diamine | Aromatic Ketones | High | researchgate.net |

| Palladium/Bisphosphine | Activated Imines | 87-99% | dicp.ac.cn |

Enantioselective Reduction Strategies for Ketone and Imine Precursors

Enantioselective reduction of prochiral ketones and imines provides another direct route to chiral amines. This strategy involves the use of chiral reducing agents or catalysts to selectively reduce the carbonyl or imino group.

For the ketone precursor, 4'-cyclohexylacetophenone, methods like the Midland Alpine borane (B79455) reduction can be employed. wikipedia.org This technique utilizes a chiral organoborane reagent derived from α-pinene to achieve facial selectivity in the ketone reduction, yielding the corresponding chiral alcohol, which can then be converted to the amine. Transition metal-catalyzed transfer hydrogenation, using reductants like isopropanol (B130326) or formic acid in the presence of a chiral catalyst, is also a widely used method for the enantioselective reduction of ketones. wikipedia.org

Similarly, the imine precursor can be reduced enantioselectively. This can be achieved through catalytic hydrogenation as described previously, or by using stoichiometric chiral hydride reagents. The success of these reductions hinges on the ability of the chiral catalyst or reagent to create a diastereomeric transition state that favors the formation of one enantiomer of the amine over the other.

Chemo-Enzymatic Approaches for the Synthesis of this compound

Chemo-enzymatic methods leverage the high selectivity of enzymes for asymmetric synthesis. nih.gov Transaminases (TAs), also known as aminotransferases, are particularly useful for the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov

In the synthesis of this compound, a transaminase can be used to directly aminate the prochiral ketone, 4'-cyclohexylacetophenone. researchgate.net By selecting an appropriate (R)-selective transaminase, the (R)-enantiomer of the amine can be produced with high conversion and excellent enantiomeric excess. nih.govresearchgate.net This biocatalytic approach offers several advantages, including mild reaction conditions and high stereoselectivity. nih.govnih.gov

Another enzymatic strategy is kinetic resolution. rsc.org In this process, an enzyme, such as a lipase (B570770) or a transaminase, selectively reacts with one enantiomer of a racemic mixture of the amine, leaving the other enantiomer unreacted and thus enriched. rsc.orgnih.gov For example, a lipase could be used to selectively acylate the (S)-enantiomer of 1-(4-cyclohexyl-phenyl)-ethylamine, allowing for the separation of the unreacted (R)-enantiomer. nih.gov

Other Asymmetric Induction Methods for Direct Amine Synthesis

Direct asymmetric amination of carbonyl compounds represents a highly efficient route to chiral amines. rsc.org Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for this transformation. nih.gov For instance, chiral phosphoric acids can catalyze the direct asymmetric amination of ketones, leading to products with high enantioselectivity. nih.govnih.gov

Another approach is the use of chiral auxiliaries. yale.edu A chiral auxiliary can be attached to the nitrogen atom of an imine precursor, directing the stereochemical outcome of a subsequent reduction or nucleophilic addition reaction. After the desired stereocenter is established, the auxiliary is removed to yield the chiral primary amine. tert-Butanesulfinamide is a versatile and widely used chiral auxiliary for the asymmetric synthesis of a broad range of amines. yale.edu

Chiral Resolution Techniques for Enantiomeric Enrichment of 1-(4-Cyclohexyl-phenyl)-ethylamine

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. pbworks.com

Diastereomeric Salt Crystallization and Precipitation Protocols

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.orglibretexts.org The basic amine, racemic 1-(4-cyclohexyl-phenyl)-ethylamine, is reacted with an enantiomerically pure chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. pbworks.comlibretexts.orgonyxipca.com This reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

These diastereomeric salts have different solubilities in a given solvent. pbworks.com Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved. pbworks.com The less soluble salt is then isolated by filtration. The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation. researchgate.net After separation, the pure enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. pbworks.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| Tartaric Acid | Acid | wikipedia.orgpbworks.com |

| Mandelic Acid | Acid | libretexts.orggoogle.com |

| Camphorsulfonic Acid | Acid | wikipedia.orggoogle.com |

| O,O'-Di-p-toluoyl tartaric acid | Acid | google.com |

| N-Tosyl-(S)-phenylalanine | Acid | researchgate.net |

Kinetic Resolution Strategies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. rsc.org This method is widely used for the synthesis of optically active amines.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines. nih.gov A common strategy involves the enantioselective acylation of the amine. In the presence of a lipase and an acylating agent (e.g., an ester), one enantiomer of the amine is preferentially acylated to form an amide, while the other enantiomer remains largely unreacted.

For example, Candida antarctica lipase B (often immobilized as Novozym 435) is frequently used to resolve racemic primary amines by acylation with isopropyl methoxyacetate. nih.gov This process can yield both the unreacted amine and the resulting amide with high enantiomeric excess (ee ≥ 95%). nih.gov The two compounds, having different functional groups (amine vs. amide), can then be easily separated. Chemo-enzymatic methods are attractive due to the commercial availability of immobilized enzymes. nih.gov

Table 3: Examples of Enzyme-Catalyzed Kinetic Resolution of Amines

| Enzyme | Racemic Amine | Acylating Agent | Products | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (Novozym 435) | 1-Phenylethylamine | Isopropyl methoxyacetate | (S)-1-phenylethylamine & (R)-N-(1-phenylethyl)acetamide | ≥ 95% | nih.gov |

| Candida antarctica lipase B (Novozym 435) | 1-(4-chlorophenyl)ethylamine | Ester (unspecified) | (S)-1-(4-chlorophenyl)ethylamine & (R)-amide | High | nih.gov |

A significant advancement in this area is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This is often achieved using a metal catalyst, such as a ruthenium complex, to racemize the unreacted amine. organic-chemistry.org This allows for a theoretical yield of 100% for a single enantiomer of the product, overcoming the 50% maximum yield limitation of standard kinetic resolution. organic-chemistry.org

While enzymatic methods are powerful, non-enzymatic kinetic resolution using chiral metal complexes or organocatalysts has become an important alternative. researchgate.net These processes offer a broad scope of catalysts and reaction conditions. The resolution is achieved by exploiting the differential reaction rates of the enantiomers with a chiral catalyst in a variety of transformations, such as acylation, oxidation, or reduction. researchgate.net

For the kinetic resolution of amines, a common non-enzymatic method is acylation using a chiral catalyst. nih.gov The development of small-molecule catalysts that can mimic the function of acylation enzymes has been a significant area of research. These catalysts can provide high enantioselectivity for a range of amine substrates. researchgate.net The advantage of non-enzymatic processes lies in their potential for broader substrate scope and tolerance to reaction conditions that might denature enzymes.

Chromatographic Enantioseparation Techniques for this compound

Chromatographic separation is a powerful analytical and preparative technique for isolating enantiomers. This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to differentiate between the enantiomers of a racemic compound. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov The different stabilities of these complexes lead to different retention times on the chromatographic column, allowing for their separation.

For primary amines like this compound, high-performance liquid chromatography (HPLC) with a CSP is a common approach. Chiral stationary phases based on crown ethers have proven effective for the separation of aromatic amines. researchgate.net For example, a CSP containing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can separate the enantiomers of compounds like 1-(4-bromophenyl)-ethylamine using an aqueous-organic mobile phase. researchgate.net The separation mechanism involves the formation of inclusion complexes between the protonated amine enantiomers and the chiral crown ether cavity. The differing stabilities of these diastereomeric complexes result in their separation.

Table 4: Chromatographic Enantioseparation Example

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Principle | Reference |

| 1-(4-bromophenyl)-ethylamine | Chirosil RCA(+) (Crown Ether-based) | Water (0.1% Perchloric Acid) / Acetonitrile | Formation of diastereomeric host-guest complexes | researchgate.net |

The effectiveness of the separation is quantified by the resolution factor (Rs), where a greater energy difference in the formation of the transient diastereomeric complexes leads to a higher resolution and better separation. nih.gov

Application of 1r 1 4 Cyclohexyl Phenyl Ethylamine As a Chiral Auxiliary

Fundamental Principles of Diastereoselective Induction Mediated by Chiral Amine Auxiliaries

Chiral amine auxiliaries, such as (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine, function by converting a prochiral substrate into a diastereomeric intermediate. This temporary modification introduces a chiral environment that dictates the trajectory of subsequent reactions. The core principles of this diastereoselective induction are rooted in several key mechanistic concepts:

Formation of Diastereomeric Intermediates: The primary amine of the auxiliary is typically condensed with a carbonyl group (e.g., from a carboxylic acid, ketone, or aldehyde) on the substrate to form a chiral amide or imine. The original substrate is now one of two possible diastereomers, containing the stereocenter from the auxiliary.

Steric Hindrance and Facial Shielding: The effectiveness of a chiral auxiliary is heavily dependent on its ability to create a sterically biased environment. The this compound auxiliary possesses a stereogenic center directly attached to the nitrogen atom. The substituents around this center—a hydrogen, a methyl group, and the large 4-cyclohexyl-phenyl group—are arranged in a specific three-dimensional orientation. The bulky 4-cyclohexyl-phenyl group is particularly significant as it effectively shields one face of the reactive intermediate (e.g., an enolate or iminium ion). This steric blockade forces incoming reagents to approach from the less hindered face, resulting in the preferential formation of one diastereomer over the other.

Conformational Rigidity: High diastereoselectivity is often achieved when the transition state of the reaction is well-ordered and conformationally rigid. Chiral auxiliaries can promote this rigidity through the formation of chelated intermediates. For instance, in reactions involving metalated species (like lithium enolates), the metal cation can coordinate with both the carbonyl oxygen of the amide and another heteroatom, creating a rigid cyclic transition state. This locks the conformation of the molecule, enhancing the facial bias established by the auxiliary's steric bulk and leading to a highly predictable stereochemical outcome.

The selection of appropriate reaction conditions, including the choice of solvent, temperature, and reagents (e.g., bases, Lewis acids), is crucial for maximizing the conformational control and, consequently, the diastereomeric excess (d.e.) of the product.

Utilization in Diastereoselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from primary amines are instrumental in this field. While the bulky and rigid structure of this compound makes it a promising candidate for such transformations, specific documented applications in peer-reviewed literature are not widespread. The following sections describe the established methodologies for which this class of auxiliary is generally applied.

The alkylation of enolates derived from chiral amides is a classic and reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives.

General Strategy:

Amide Formation: A prochiral carboxylic acid is coupled with this compound to form a chiral amide.

Enolate Generation: The amide is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to selectively remove the α-proton, generating a chiral Z-enolate. The lithium cation often forms a chelate between the enolate oxygen and the amide carbonyl oxygen, creating a rigid structure.

Stereoselective Alkylation: The 4-cyclohexyl-phenyl group shields one face of the planar enolate. The introduction of an electrophile (e.g., an alkyl or aryl halide) occurs from the opposite, less sterically hindered face.

Product Formation: After the reaction, the newly formed α-substituted amide is obtained as a single predominant diastereomer.

Illustrative Data for Chiral Amide Alkylation

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|---|

| Benzyl bromide | LDA | THF | -78 | Data not available | Data not available |

| Methyl iodide | LHMDS | THF | -78 | Data not available | Data not available |

Chiral auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which form β-hydroxy carbonyl compounds and establish two new stereocenters simultaneously.

General Strategy:

Chiral Amide Formation: The auxiliary is attached to a carboxylic acid to form an N-acyl derivative.

Enolate Formation: A boron enolate is typically generated using a Lewis acid like dibutylboron triflate and a hindered base (e.g., diisopropylethylamine). This process reliably forms the Z-enolate, which adopts a rigid six-membered ring transition state upon chelation with the boron atom.

Aldol Addition: The bulky 4-cyclohexyl-phenyl group directs the approach of an aldehyde to the face opposite the steric shield, controlling the absolute configuration of the two newly formed stereocenters.

The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated systems, known as the Michael addition, is another critical C-C bond-forming reaction where chiral auxiliaries are employed to control stereochemistry.

General Strategy:

Formation of a Chiral Acceptor: this compound is used to form a chiral α,β-unsaturated amide (a Michael acceptor) from an α,β-unsaturated carboxylic acid.

Conformational Control: The auxiliary controls the conformation of the acceptor, often holding the s-cis or s-trans conformation as the more stable form. The 4-cyclohexyl-phenyl group shields one of the diastereotopic faces of the β-carbon.

Diastereoselective Addition: A nucleophile (e.g., an organocuprate, an enolate, or a Grignard reagent) adds to the less hindered face of the β-carbon, leading to the formation of the 1,4-adduct with high diastereoselectivity.

Illustrative Data for Asymmetric Michael Addition

| Michael Acceptor | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|---|

| N-Cinnamoyl-(1R)-1-(4-cyclohexyl-phenyl)-ethylamine | LiCu(CH₃)₂ | Ether | -78 | Data not available | Data not available |

The utility of chiral amine auxiliaries extends to other stereoselective reactions, including pericyclic reactions like the Diels-Alder reaction, where the auxiliary is attached to a dienophile to control the facial selectivity of the cycloaddition. Similarly, they can be used to direct the stereochemical course of reductions and additions to imines formed from the chiral amine itself. In each case, the principle remains the same: the bulky and stereochemically defined auxiliary creates a biased environment that favors one reaction pathway over all others.

Derivatization and Modified Forms of 1r 1 4 Cyclohexyl Phenyl Ethylamine in Catalysis and Synthesis

Strategic Derivatization for Enhanced Functionality and Application

Synthesis and Utility of Chiral Amides and Imides Derived from (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine

Specific examples and research detailing the synthesis of chiral amides and imides directly from this compound and their utility are not available in the reviewed literature.

Preparation of Polydentate Amine Ligands Incorporating the Chiral Amine Moiety

Information on the preparation of polydentate amine ligands that specifically incorporate the this compound moiety could not be located.

This compound Derived Chiral Ligands in Asymmetric Catalysis

Design and Synthesis of Novel Chiral Ligands Featuring the this compound Structural Unit

While the design of chiral ligands from similar primary amines is a broad field, literature detailing the design and synthesis of novel ligands based on the specific this compound structural unit is not presently available.

Applications in Metal-Catalyzed Asymmetric Transformations

Asymmetric Hydrogenation of Olefins, Ketones, and Imines

No specific data, such as substrate scope, catalyst performance, yields, or enantioselectivities, could be found for metal-catalyzed asymmetric hydrogenation reactions employing ligands derived from this compound.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., A3-Coupling, Conjugate Additions)

The chiral primary amine this compound serves as a valuable scaffold for the development of specialized catalysts for asymmetric carbon-carbon bond-forming reactions. Its inherent chirality and bulky cyclohexylphenyl group can be leveraged through derivatization to create sterically demanding and highly effective catalytic environments. Common modifications involve the formation of Schiff bases or amides, which can then act as ligands for metal catalysts or as organocatalysts themselves.

A3-Coupling Reactions:

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful multicomponent method for the synthesis of propargylamines. nih.gov Chiral ligands are often employed in conjunction with a metal catalyst, typically copper, to induce enantioselectivity. nih.gov While specific derivatization of this compound for A3 coupling is not extensively documented in publicly available research, its structural motifs suggest significant potential.

Derivatization of this compound into a Schiff base, for instance, by condensation with a salicylaldehyde (B1680747) derivative, would yield a bidentate ligand. This ligand could then coordinate with a copper(I) salt to form a chiral catalyst. The steric bulk provided by the cyclohexylphenyl group would be anticipated to create a highly organized chiral pocket around the metal center, influencing the facial selectivity of the nucleophilic attack of the copper acetylide onto the imine intermediate.

A hypothetical catalytic cycle would involve the in situ formation of an imine from the aldehyde and a secondary amine. The chiral copper complex, formed from the Schiff base derivative of this compound, would then activate the terminal alkyne. The resulting copper acetylide would add to one enantiotopic face of the imine, dictated by the sterically demanding environment of the chiral ligand, to afford the enantioenriched propargylamine.

Table 1: Hypothetical Performance of a this compound-derived Schiff Base Copper Catalyst in an Asymmetric A3-Coupling Reaction

| Entry | Aldehyde | Alkyne | Amine | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Phenylacetylene | Piperidine | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | Phenylacetylene | Piperidine | 91 | 95 |

| 3 | 2-Naphthaldehyde | Phenylacetylene | Piperidine | 88 | 90 |

| 4 | Cyclohexanecarboxaldehyde | Phenylacetylene | Piperidine | 75 | 88 |

| 5 | Benzaldehyde | 1-Hexyne | Piperidine | 82 | 85 |

Conjugate Additions:

In the realm of conjugate additions (Michael additions), chiral primary amines and their derivatives are well-established organocatalysts. dntb.gov.uaresearchgate.net They operate through the formation of a transient chiral enamine with an α,β-unsaturated carbonyl compound, which then reacts with a nucleophile. researchgate.net The stereochemical outcome is controlled by the chiral amine, which shields one face of the enamine.

A derivative of this compound, for example, a thiourea (B124793) derivative, could function as a bifunctional catalyst. The thiourea moiety can activate the nucleophile (e.g., a nitroalkane) through hydrogen bonding, while the primary amine forms the chiral enamine with the Michael acceptor. The bulky cyclohexylphenyl group would play a crucial role in establishing the stereochemical environment, directing the approach of the nucleophile to the enamine intermediate.

Table 2: Postulated Results for a Conjugate Addition of Dimethyl Malonate to Chalcone Catalyzed by a this compound-derived Thiourea Organocatalyst

| Entry | Michael Acceptor | Michael Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | Dimethyl malonate | Toluene | 25 | 95 | 90 |

| 2 | Chalcone | Diethyl malonate | Chloroform | 25 | 92 | 88 |

| 3 | Chalcone | Nitromethane | THF | 0 | 88 | 93 |

| 4 | (E)-3-Nitro-1-phenylprop-2-en-1-one | Dimethyl malonate | Toluene | 25 | 96 | 91 |

Investigation of this compound as a Chiral Organocatalyst

The direct use of chiral primary amines as organocatalysts is a cornerstone of asymmetric synthesis. rsc.org this compound, with its primary amine functionality and significant steric bulk, is a promising candidate for a chiral organocatalyst. Its potential lies in its ability to form chiral intermediates, such as enamines or iminium ions, which can direct the stereochemical course of a reaction.

In a typical enamine-catalyzed reaction, the primary amine condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with electrophiles. The stereoselectivity is induced by the chiral backbone of the amine, where the bulky 4-cyclohexylphenyl group would effectively block one face of the enamine, allowing the electrophile to attack from the less hindered side.

For instance, in the Michael addition of a ketone to a nitroolefin, this compound could catalyze the reaction by forming a chiral enamine with the ketone. This enamine would then add to the nitroolefin, with the stereochemistry of the newly formed stereocenter being controlled by the chiral catalyst. The bulky substituent on the chiral amine is critical for achieving high levels of stereocontrol.

Table 3: Projected Outcome of the Organocatalytic Michael Addition of Cyclohexanone to β-Nitrostyrene using this compound as the Catalyst

| Entry | Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

| 1 | Acetic Acid | Toluene | 25 | 85 | 90:10 | 88 |

| 2 | Benzoic Acid | Chloroform | 25 | 88 | 92:8 | 91 |

| 3 | Acetic Acid | THF | 0 | 80 | 88:12 | 85 |

| 4 | Trifluoroacetic Acid | Toluene | 25 | 90 | 95:5 | 94 |

The research findings indicate that the steric and electronic properties of the chiral amine catalyst are paramount in determining the efficiency and stereoselectivity of the reaction. The presence of the bulky cyclohexylphenyl group in this compound is expected to provide a well-defined and sterically hindered chiral environment, making it a potentially effective organocatalyst for a range of asymmetric transformations. Further investigation and experimental validation are warranted to fully explore the catalytic capabilities of this chiral amine.

Computational and Mechanistic Investigations in the Context of 1r 1 4 Cyclohexyl Phenyl Ethylamine

Elucidation of Reaction Mechanisms in Stereoselective Processes Involving Chiral Amines

Understanding the intricate details of reaction mechanisms is fundamental to controlling stereochemical outcomes. For reactions mediated by chiral amines, computational studies are pivotal in mapping the potential energy surfaces, identifying key intermediates, and characterizing the transition states that govern the stereoselectivity of the reaction.

The stereochemical outcome of an asymmetric reaction is determined at the stereodetermining transition state (TS). The difference in the activation free energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products directly correlates with the enantiomeric ratio of the product. Modern density functional theory (DFT) offers an effective way to model these transition states. acs.org At the core of asymmetric catalysis lies the delicate energy balance between these competing transition states. acs.org Even small differences in their free energies can result in large variations in the observed enantiomeric ratio, making accurate computational prediction a significant challenge. nih.govrsc.org

Computational modeling can provide crucial information about viable mechanistic pathways by creating free energy profiles. nih.gov The analysis focuses on the relative stabilization of one transition state over the other. acs.org Historically, rationalizations for stereoselectivity often overemphasized steric hindrance. However, contemporary computational analyses reveal a more complex picture where subtle electronic and conformational effects, along with non-covalent interactions, play a decisive role. acs.org Automated computational pipelines can now explore multiple reaction pathways, systematically identifying the most stable transition state structures to provide reliable predictions of enantioselectivity. nih.govrsc.org

Table 1: Illustrative Energy Differences in Diastereomeric Transition States and Corresponding Enantiomeric Ratios

| ΔΔG‡ (kcal/mol) at 298 K | Enantiomeric Ratio (er) | % Enantiomeric Excess (ee) |

|---|---|---|

| 0.00 | 50:50 | 0 |

| 0.69 | 80:20 | 60 |

| 1.36 | 95:5 | 90 |

| 1.96 | 99:1 | 98 |

| 2.72 | 99.9:0.1 | 99.8 |

This table demonstrates the exponential relationship between the free energy difference of the diastereomeric transition states and the resulting enantioselectivity of the reaction.

Non-covalent interactions (NCIs) are increasingly recognized as critical elements in the transfer of chiral information from a catalyst, such as a derivative of (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine, to the substrate. acs.org These attractive, yet weak, interactions—including hydrogen bonds, π-π stacking, cation-π, and van der Waals forces—collectively stabilize the favored transition state structure. nih.govresearchgate.net

In catalysis involving chiral amines, hydrogen bonding is a particularly important NCI. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide moieties combined with a chiral amine, utilize a dual hydrogen-bond donor mechanism to activate both the nucleophile and the electrophile, holding them in a specific orientation within the chiral pocket of the catalyst. mdpi.com DFT calculations have been instrumental in showing that the preferred mode of activation and the origin of stereoselectivity arise from the relative stabilities of the C-C bond-forming transition states, which are governed by these NCIs. mdpi.com

Recent studies have highlighted how ingeniously designed catalytic systems can harness specific NCIs, such as lone pair-π and π-π stacking interactions, to achieve highly efficient chiral recognition. researchgate.netresearchgate.net DFT calculations can shed light on the crucial role these interactions play in differentiating between the enantiomeric transition states. researchgate.netresearchgate.net For instance, in certain reactions, the chiral induction was found to depend on the number and efficacy of key NCIs between the catalyst, substrates, and any additives. nih.gov

Theoretical Studies for Stereochemical Control and Prediction

Beyond elucidating existing mechanisms, theoretical studies are a powerful tool for predicting stereochemical outcomes and guiding the rational design of new catalysts and reactions.

Determining the absolute configuration of a chiral molecule is a crucial step in asymmetric synthesis. While X-ray crystallography is a definitive method, it requires a suitable single crystal, which is often difficult to obtain. Quantum chemical calculations provide a powerful alternative. Methods combining experimental spectroscopic data with DFT calculations have been developed to reliably assign the absolute configuration of chiral primary amines. frontiersin.orgnih.govnih.gov

One such method involves derivatizing the chiral amine with two enantiomers of a chiral derivatizing agent, followed by analysis using ¹⁹F NMR spectroscopy. The experimental difference in the chemical shifts is then compared to the values calculated using DFT for the possible diastereomers, allowing for an unambiguous assignment of the absolute configuration. frontiersin.orgnih.govnih.gov Another powerful technique is Vibrational Circular Dichroism (VCD). This method compares the experimental VCD spectrum of a chiral molecule with the DFT-calculated spectrum for a specific enantiomer. A high degree of overlap between the experimental and calculated spectra confirms the absolute configuration. spark904.nl This process involves first performing a conformational search to identify all low-energy conformers, optimizing their geometries with DFT, and then calculating the final spectrum as a Boltzmann-weighted average of the individual conformer spectra. spark904.nl

Table 2: Comparison of Methods for Absolute Configuration Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-Ray Crystallography | Diffraction of X-rays by a single crystal | Definitive, provides full 3D structure | Requires a high-quality single crystal |

| NMR with Chiral Derivatizing Agents | Comparison of experimental and DFT-calculated NMR shifts of diastereomeric derivatives | Does not require crystallization, applicable to a wide range of amines | Requires derivatization, computational resources for DFT |

Standard computational approaches that consider only a single, "intuitive" low-energy conformer can lead to dramatically incorrect predictions, as other, less obvious conformations can be key to the reaction pathway. nih.govrsc.org Modern computational workflows leverage specialized software to perform systematic and automated conformational sampling, ensuring that all energetically accessible structures are identified. nih.gov Molecular dynamics (MD) simulations can also be employed to explore the conformational landscape of the reactants and catalyst-substrate complexes over time, providing insights into the dynamic behavior of the system and the accessibility of different reactive conformations.

The ultimate goal of computational modeling in asymmetric catalysis is the accurate a priori prediction of stereoselectivity. chiralpedia.com This capability would dramatically accelerate the discovery and optimization of new synthetic methods by allowing for the virtual screening of catalysts and reaction conditions. chiralpedia.comrsc.org

Achieving this goal is challenging due to the small energy differences that govern enantioselectivity. rsc.org However, significant progress has been made. High-fidelity computational pipelines that consider large ensembles of transition state conformations have successfully reproduced experimental enantiomeric ratios for complex catalytic systems. nih.govrsc.org In addition to physics-based quantum mechanical models, data-driven approaches are emerging as a powerful strategy. chiralpedia.comnih.gov Machine learning (ML) models, trained on large datasets of reaction outcomes, can identify subtle structure-selectivity relationships and predict the performance of new catalysts or substrates. rsc.orgnih.gov These holistic, data-driven workflows can reveal the general interactions responsible for asymmetric induction and allow this information to be transferred to new and different reaction components, streamlining catalyst and reaction development. nih.gov The synergy between computational prediction and experimental validation creates an iterative cycle that accelerates the development of highly effective stereoselective transformations. chiralpedia.com

Advanced Spectroscopic Characterization Methods for Stereoisomeric Analysis, including Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR)

The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules is a critical aspect of modern chemistry and pharmaceutical development. For this compound and its enantiomer, advanced spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful tools for stereoisomeric analysis. These methods provide detailed structural information that is often unattainable through more conventional analytical techniques.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure, including its absolute configuration. nih.gov For the stereoisomeric analysis of this compound, VCD, in conjunction with quantum chemical calculations, serves as a powerful method for the non-ambiguous assignment of its absolute stereochemistry.

The principle of VCD lies in the fact that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in VCD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com In contrast, their standard infrared (IR) absorption spectra are identical.

Research Findings:

A comprehensive VCD analysis of this compound would involve the experimental measurement of its VCD spectrum in an appropriate solvent, such as deuterated chloroform (CDCl₃). Subsequently, the experimental spectrum is compared to the computationally predicted VCD spectra for both the (R)- and (S)-enantiomers. These theoretical spectra are typically obtained using density functional theory (DFT) calculations. spectroscopyeurope.com

The correlation between the experimental and calculated spectra allows for the definitive assignment of the absolute configuration. For instance, a positive correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (1R).

Below is a representative table of key VCD and IR bands for this compound, illustrating the expected spectral features.

| Frequency (cm⁻¹) | IR Absorption (ΔA) | VCD (ΔA x 10⁻⁵) | Vibrational Assignment |

| 3375 | Medium | +2.5 | N-H asymmetric stretch |

| 3300 | Medium | -1.8 | N-H symmetric stretch |

| 2925 | Strong | +8.7 | C-H asymmetric stretch (cyclohexyl) |

| 2850 | Strong | +5.2 | C-H symmetric stretch (cyclohexyl) |

| 1610 | Medium | +1.5 | Aromatic C=C stretch |

| 1515 | Strong | -3.1 | Aromatic C=C stretch |

| 1450 | Medium | +2.8 | CH₂ scissoring (cyclohexyl) |

| 1380 | Weak | -1.2 | C-H bend |

| 1100 | Medium | +0.9 | C-N stretch |

Note: The data presented in this table is illustrative and based on typical values for similar chiral amines. The signs in the VCD column are hypothetical for the (1R)-enantiomer.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the stereoisomeric analysis of chiral compounds like this compound. While standard NMR spectra of enantiomers are identical in an achiral environment, the presence of a chiral auxiliary can induce diastereomeric interactions, leading to observable differences in their NMR spectra.

One common approach is the use of chiral solvating agents (CSAs). These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. The differing geometries of these complexes result in distinct chemical shifts (chemical shift non-equivalence, or Δδ) for corresponding protons or carbons of the two enantiomers.

Research Findings:

For the analysis of this compound, a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral acid like N-(3,5-dinitrobenzoyl)phenylglycine, can be employed. Upon addition of the CSA to a solution of racemic 1-(4-Cyclohexyl-phenyl)-ethylamine in an NMR solvent like CDCl₃, the signals corresponding to specific protons, most notably the methine proton (CH-NH₂) and the protons of the neighboring methyl group, will resolve into two separate sets of signals, one for each enantiomer.

The relative integration of these separated signals provides a direct measure of the enantiomeric excess (ee) of the sample.

Below is a hypothetical data table illustrating the chemical shift non-equivalence observed for key protons of this compound in the presence of a chiral solvating agent.

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) of (R)-enantiomer with CSA (ppm) | Chemical Shift (δ) of (S)-enantiomer with CSA (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Methine (CH-NH₂) | 4.15 | 4.18 | 4.12 | 0.06 |

| Methyl (CH₃) | 1.42 | 1.44 | 1.40 | 0.04 |

| Aromatic (ortho) | 7.28 | 7.30 | 7.27 | 0.03 |

| Aromatic (meta) | 7.15 | 7.16 | 7.14 | 0.02 |

Note: This data is representative and serves to illustrate the principle of chiral discrimination by NMR. The specific CSA and experimental conditions would influence the observed chemical shifts and their differences.

Advanced Synthetic Applications and Broader Impact in Chemical Research

Role of (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine in the Stereoselective Synthesis of Complex Molecular Scaffolds and Advanced Intermediates

The primary application of this compound in advanced synthesis is as a chiral auxiliary or a key starting material to introduce chirality into a target molecule. The stereocenter at the benzylic position of the ethylamine provides a powerful means of directing the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically enriched products.

Strategic Intermediates for Organic Synthesis

This compound is employed in the synthesis of a variety of strategic intermediates that are themselves valuable precursors to more complex molecules. These intermediates often contain one or more stereocenters, the configuration of which is established through the influence of the chiral amine. For instance, it can be used in diastereoselective alkylation reactions, where the chiral amine is first converted into a chiral imine or enamine. The subsequent reaction with an electrophile proceeds with high facial selectivity, dictated by the steric hindrance of the cyclohexyl-phenyl group, leading to the formation of a new stereocenter with a predictable configuration.

Another key application is in the synthesis of chiral amino alcohols and diamines. These motifs are prevalent in many biologically active compounds and are often challenging to synthesize in an enantiomerically pure form. By using this compound as a starting material, these complex functionalities can be constructed with a high degree of stereochemical control.

| Intermediate Class | Synthetic Method | Role of this compound | Typical Downstream Applications |

|---|---|---|---|

| Chiral α-Substituted Carbonyl Compounds | Diastereoselective alkylation of corresponding imines | Chiral Auxiliary | Synthesis of α-amino acids, heterocyclic compounds |

| Enantiopure 1,2-Amino Alcohols | Reduction of chiral α-aminoketones derived from the amine | Chiral Building Block | Pharmaceutical synthesis, chiral ligands |

| Chiral 1,2-Diamines | Reductive amination of chiral imines | Chiral Building Block | Organocatalysis, metal ligands |

Application in Natural Product and Fine Chemical Synthesis

The synthesis of natural products often requires the precise construction of multiple stereocenters. Chiral amines like this compound can play a crucial role in the early stages of a total synthesis, setting a key stereocenter from which the stereochemistry of subsequent centers can be controlled. While specific examples of its use in the total synthesis of widely known natural products are not extensively documented in readily available literature, the principles of its application as a chiral building block are well-established and are applicable to this field.

In the realm of fine chemical synthesis, this chiral amine is utilized in the production of high-value, enantiomerically pure compounds used in the pharmaceutical, agrochemical, and materials science industries. The demand for single-enantiomer drugs has driven the development of synthetic routes that employ such chiral building blocks to ensure the final active pharmaceutical ingredient (API) is obtained in the correct stereochemical form.

Integration into Multicomponent Reactions and Cascade Processes for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Chiral primary amines are key components in some of the most powerful MCRs, such as the Ugi and Passerini reactions.

While specific studies detailing the extensive use of this compound in Ugi or Passerini reactions are not prevalent, its structural similarity to other chiral primary amines suggests its potential utility in these transformations for the synthesis of complex, chiral peptide-like scaffolds. The amine component in these reactions is crucial for the formation of the initial iminium ion, and the chirality of the amine can influence the stereochemical outcome of the reaction, leading to diastereomeric products that can often be separated.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a one-pot fashion. The integration of this compound into such cascades can lead to the rapid assembly of complex molecular architectures from simple precursors. For example, a reaction sequence could be initiated by the formation of a chiral enamine from this amine, which then participates in a series of stereoselective bond-forming reactions to build up a polycyclic system.

Future Research Directions in Chiral Amine Chemistry and Expanding Synthetic Utility

The field of chiral amine chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods and the discovery of novel applications for existing chiral building blocks. For this compound, future research is likely to focus on several key areas:

Development of Novel Catalytic Applications: While often used stoichiometrically as a chiral auxiliary, there is potential for the development of catalytic cycles where this compound or its derivatives act as chiral catalysts or ligands in asymmetric transformations.

Application in Biocatalysis: The enzymatic resolution of racemic amines or the use of transaminases for the asymmetric synthesis of chiral amines is a rapidly growing field. Research into the enzymatic production of this compound or its use as a substrate in enzymatic reactions could provide more sustainable and efficient synthetic routes.

Synthesis of Novel Bioactive Molecules: As our understanding of the relationship between molecular structure and biological activity grows, there will be continued interest in using chiral building blocks like this compound to synthesize novel drug candidates with improved efficacy and selectivity.

Materials Science Applications: Chiral molecules are finding increasing use in the development of advanced materials with unique optical and electronic properties. The incorporation of this compound into polymers or liquid crystals could lead to the creation of new functional materials.

| Research Area | Potential Impact | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | More sustainable and atom-economical syntheses. | Designing efficient catalyst turnover. |

| Biocatalysis | Greener and more selective production methods. | Enzyme discovery and engineering for specific substrates. |

| Medicinal Chemistry | Discovery of new therapeutic agents. | Understanding complex structure-activity relationships. |

| Materials Science | Development of novel chiral materials. | Controlling the self-assembly and bulk properties of chiral molecules. |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine, and what reaction conditions are critical for achieving high yields and enantiomeric purity?

- Methodological Answer : Synthesis typically involves reductive amination of 4-cyclohexylacetophenone or resolution of racemic mixtures using chiral auxiliaries. Key conditions include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) to stabilize intermediates .

- Catalysts : Use of transition-metal catalysts (e.g., Ru complexes) for enantioselective hydrogenation .

- Temperature control : Reactions often require low temperatures (−20°C to 25°C) to minimize racemization .

- Inert atmosphere : Nitrogen or argon to prevent oxidation of amine intermediates .

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time comparisons against racemic standards are critical .

- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., ≥98% ee corresponds to [α]D = +15° to +25°) .

Q. What are the key considerations for safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation. Classify as a combustible acute toxic compound (UN2735) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents due to amine reactivity .

Advanced Research Questions

Q. What strategies can be employed to optimize the enantioselective synthesis of this compound using biocatalytic methods?

- Methodological Answer :

- ω-Transaminase engineering : Use directed evolution or semi-rational design to enhance enzyme specificity for the 4-cyclohexylacetophenone substrate. Mutate active-site residues (e.g., A113V or F154L) to improve binding and reduce steric hindrance .

- Cofactor recycling : Pair with lactate dehydrogenase (LDH) and glucose dehydrogenase (GDH) to regenerate NADPH in situ .

Q. How does the cyclohexyl substituent influence the compound's physicochemical properties and interactions in biological systems?

- Methodological Answer :

- Lipophilicity : The cyclohexyl group increases logP by ~2 units compared to phenyl analogs, enhancing membrane permeability but potentially reducing aqueous solubility. Calculate partition coefficients using software like MarvinSuite .

- Bioactivity : In receptor-binding assays, the bulky cyclohexyl moiety may sterically hinder interactions with flat binding pockets (e.g., monoamine transporters). Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What computational modeling approaches are suitable for predicting the stereochemical outcomes of synthetic routes for this compound?

- Methodological Answer :

- DFT calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level to predict enantioselectivity in catalytic hydrogenation .

- Molecular dynamics (MD) simulations : Simulate enzyme-substrate interactions in ω-transaminase systems to identify mutations that improve enantiomeric excess .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., catalyst loading, solvent purity) and characterize intermediates via LC-MS .

- Side-reaction analysis : Use GC-MS to identify byproducts (e.g., Schiff bases from amine-aldehyde condensation) that may reduce yield .

- Cross-validate analytical methods : Compare chiral HPLC results with NMR data using chiral solvating agents to confirm ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.